molecular formula C7H3F2NO3 B3031646 2,6-Difluoro-3-nitrobenzaldehyde CAS No. 606966-11-4

2,6-Difluoro-3-nitrobenzaldehyde

Cat. No.: B3031646
CAS No.: 606966-11-4
M. Wt: 187.1 g/mol
InChI Key: KFAXVNHRKYGPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-3-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H3F2NO3. It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzaldehyde ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-nitrobenzaldehyde typically involves the nitration of 2,6-difluorobenzaldehyde. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually performed at low temperatures to control the formation of by-products .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 2,6-Difluoro-3-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

    Oxidation: 2,6-Difluoro-3-nitrobenzoic acid.

Scientific Research Applications

2,6-Difluoro-3-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of fluorescent probes and other bioactive compounds.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-nitrobenzaldehyde is primarily related to its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can undergo nucleophilic addition reactions. These properties make it a versatile compound for various chemical transformations .

Comparison with Similar Compounds

  • 2,3-Difluoro-6-nitrobenzaldehyde
  • 2,4-Difluoro-3-nitrobenzaldehyde
  • 2,6-Dichloro-3-nitrobenzaldehyde

Comparison: 2,6-Difluoro-3-nitrobenzaldehyde is unique due to the specific positioning of the fluorine atoms and the nitro group, which influences its reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and stability under various conditions .

Properties

IUPAC Name

2,6-difluoro-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAXVNHRKYGPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569986
Record name 2,6-Difluoro-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606966-11-4
Record name 2,6-Difluoro-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To stirring 69% nitric acid (6.48 ml, 93.59 mmol) cooled to 5° C. was added concentrated sulfuric acid (4.16 ml, 78.11 mmol) dropwise, keeping the internal temperature below 8° C. After complete addition stirring was continued for 15 minutes. This mixture was added to a solution of 2,6-difluorobenzaldehyde (10 g, 70.37 mmol) in concentrated sulfuric acid (50 ml) dropwise keeping the internal temperature below 10° C. After complete addition the mixture was stirred at 5° C. for 15 minutes then allowed to warm to room temperature over 90 minutes. The reaction mixture was poured onto ice-water (400 ml) and the resulting solid stirred for 1 hour. The solid was collected by filtration, washed with water and dried under vacuum to yield the title compound (9.27 g, 70%). 1H NMR (DMSO-d6, 300 MHz): 10.21 (1 H, t, J=1.02 Hz), 8.52 (1 H, ddd, J=9.38, 8.60, 5.51 Hz), 7.51 (1 H, td, J=9.53, 1.76 Hz).
Quantity
6.48 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4.16 mL
Type
solvent
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-3-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-3-nitrobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,6-Difluoro-3-nitrobenzaldehyde
Reactant of Route 4
2,6-Difluoro-3-nitrobenzaldehyde
Reactant of Route 5
2,6-Difluoro-3-nitrobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,6-Difluoro-3-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.